molecular formula C26H28N4 B5538731 4-benzyl-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1-piperazinamine

4-benzyl-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1-piperazinamine

Cat. No.: B5538731
M. Wt: 396.5 g/mol
InChI Key: MIIJLCOLERMIJI-ZXVVBBHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1-piperazinamine is a complex organic compound with the molecular formula C26H28N4 This compound is notable for its unique structure, which includes a piperazine ring, a benzyl group, and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1-piperazinamine typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-benzyl-1-piperazinamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. After the reaction is complete, the product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the benzyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often target the imine group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-benzyl-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1-piperazinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

    Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine
  • N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine
  • 4-(4-chlorobenzyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine

Uniqueness

4-benzyl-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-1-piperazinamine is unique due to its specific combination of functional groups and structural features. The presence of both a piperazine ring and a carbazole moiety provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(9-ethylcarbazol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4/c1-2-30-25-11-7-6-10-23(25)24-18-22(12-13-26(24)30)19-27-29-16-14-28(15-17-29)20-21-8-4-3-5-9-21/h3-13,18-19H,2,14-17,20H2,1H3/b27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIJLCOLERMIJI-ZXVVBBHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.